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Technical Support Center: y-Strophanthin (Ouabain) Experiments

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Compound of Interest		
Compound Name:	gamma-Strophanthin	
Cat. No.:	B15146348	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with y-strophanthin (ouabain).

Frequently Asked Questions (FAQs)

1. What is y-strophanthin (ouabain) and what is its primary mechanism of action?

y-Strophanthin, also known as ouabain, is a cardiac glycoside that acts as a potent and selective inhibitor of the Na+/K+-ATPase pump (sodium-potassium pump) in the cell membrane.[1][2][3] This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. In cardiac cells, this increase in calcium enhances contractility.[4][5] Beyond its ion transport inhibition, ouabain binding to Na+/K+-ATPase can also trigger various intracellular signaling cascades.[6] [7][8]

2. How should solid y-strophanthin be stored?

Solid y-strophanthin should be stored at -20°C under desiccating conditions.[3] When stored properly, it can have a shelf life of up to 5 years.

3. How do I prepare a stock solution of y-strophanthin?







y-Strophanthin is soluble in DMSO (up to 100 mM) and water (up to 10 mM).[2][3] For a 1 mM stock solution, you can dissolve 584.65 μg of y-strophanthin (with a molecular weight of 584.65 g/mol) in 1 mL of solvent.[9] It is recommended to prepare stock solutions in plastic vials to avoid the formation of ouabain-borate complexes that can occur with borosilicate glass.

4. How should I store y-strophanthin stock solutions?

For long-term storage, aliquot your stock solution and freeze it at -20°C. For short-term storage, refrigeration at 4°C is suitable. Stock solutions are generally stable for up to 2 weeks at 4°C and up to 2 months at -20°C. To avoid repeated freeze-thaw cycles, it is best to prepare small aliquots.

5. At what concentration should I use y-strophanthin in my experiments?

The optimal concentration of γ -strophanthin is highly dependent on the cell type and the specific experimental goals. Concentrations can range from picomolar (pM) to micromolar (μ M). For example, nanomolar concentrations have been shown to stimulate Na-K-ATPase activity in some kidney cells, while micromolar concentrations are often used for significant inhibition of the pump.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide



Troubleshooting & Optimization

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Problem	Possible Cause	Recommended Solution
Inconsistent or unexpected results in cell-based assays	1. Cell line sensitivity: Different cell lines exhibit varying sensitivity to ouabain. 2. Inaccurate concentration: Errors in stock solution preparation or dilution. 3. Degradation of ouabain: Improper storage of stock solutions.	1. Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. 2. Verify calculations: Double-check all calculations for preparing stock and working solutions. [9] 3. Prepare fresh solutions: If degradation is suspected, prepare fresh stock solutions from the solid compound.
Precipitation of y-strophanthin in aqueous solutions	Low solubility in water: γ- Strophanthin has limited solubility in water, especially at higher concentrations.	1. Use DMSO: Prepare a high-concentration stock solution in DMSO and then dilute it in your aqueous experimental medium. Ensure the final DMSO concentration is not toxic to your cells. 2. Gentle warming: Gentle warming can aid in dissolving γ-strophanthin in water, but be cautious of potential degradation at high temperatures.
Loss of compound activity over time	Formation of ouabain-borate complexes: Storage of aqueous solutions in borosilicate glass vials can lead to the formation of inactive complexes.	Use plastic vials: Always prepare and store aqueous solutions of y-strophanthin in plastic vials or tubes.
Difficulty in detecting γ- strophanthin in biological samples	Low concentrations: Endogenous or administered levels of ouabain can be very	Use sensitive analytical methods: Employ highly sensitive techniques like



low. Matrix effects: Interference from other components in the biological matrix.

UPLC-MS/MS for accurate quantification.[10] Sample preparation: Utilize solid-phase extraction (SPE) or other appropriate sample cleanup methods to remove interfering substances.

Quantitative Data Summary

Parameter	Value	Source
Purity (typical)	≥95% (HPLC)	[3]
Molecular Weight	584.66 g/mol	[3]
Solubility in DMSO	up to 100 mM	[2][3]
Solubility in Water	up to 10 mM	[2][3]
Solid Storage	-20°C, desiccated	[3]
Stock Solution Storage (in plastic)	-20°C (long-term), 4°C (short-term)	
Stock Solution Stability (-20°C)	up to 2 months	_
Stock Solution Stability (4°C)	up to 2 weeks	_

Experimental Protocols Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for determining the purity of a y-strophanthin sample.

Methodology:

• System: A standard HPLC system with a UV detector.



- Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm).[11]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[10]
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Monitor the eluent at a wavelength where y-strophanthin has significant absorbance (e.g., around 220 nm).
- Sample Preparation: Accurately weigh and dissolve the y-strophanthin standard and sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
- Injection Volume: 10-20 μL.
- Analysis: Run a blank (solvent), a standard solution, and the sample solution. The purity is calculated by comparing the peak area of γ-strophanthin in the sample to the total peak area of all components in the chromatogram.

Bioactivity Assay: Na+/K+-ATPase Inhibition

This assay determines the functional activity of γ -strophanthin by measuring its ability to inhibit Na+/K+-ATPase.

Methodology:

- Enzyme Source: Use a commercially available purified Na+/K+-ATPase preparation or a crude membrane fraction isolated from a tissue known to express the enzyme (e.g., heart or kidney).[12]
- Assay Principle: The assay measures the amount of inorganic phosphate (Pi) released from
 the hydrolysis of ATP by Na+/K+-ATPase. The ouabain-sensitive activity is the difference
 between the total ATPase activity and the activity in the presence of a saturating
 concentration of ouabain.[12]
- Reaction Buffer: A buffer containing NaCl, KCl, MgCl₂, and ATP at optimized concentrations and pH (e.g., pH 7.4).[12]



Procedure:

- Prepare a series of dilutions of your y-strophanthin sample.
- In a microplate, add the reaction buffer, the enzyme preparation, and either your γstrophanthin dilution or a control (vehicle).
- Initiate the reaction by adding ATP.
- Incubate at 37°C for a defined period (e.g., 15-30 minutes).
- Stop the reaction (e.g., by adding a stopping reagent like sodium dodecyl sulfate).
- Measure the amount of released Pi using a colorimetric method (e.g., the Baginski method).[12]
- Data Analysis: Plot the percentage of inhibition against the logarithm of the γ-strophanthin concentration to determine the IC50 value.

Stability-Indicating HPLC Method

This protocol is designed to assess the stability of γ -strophanthin under various stress conditions.

Methodology:

- Forced Degradation: Expose solutions of y-strophanthin to various stress conditions as per ICH guidelines, such as:
 - Acidic hydrolysis: 0.1 M HCl at 60°C for 2 hours.
 - Alkaline hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
 - Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.
 - Thermal degradation: Heat the solid compound at 105°C for 24 hours.
 - Photolytic degradation: Expose a solution to UV light (254 nm) for 24 hours.



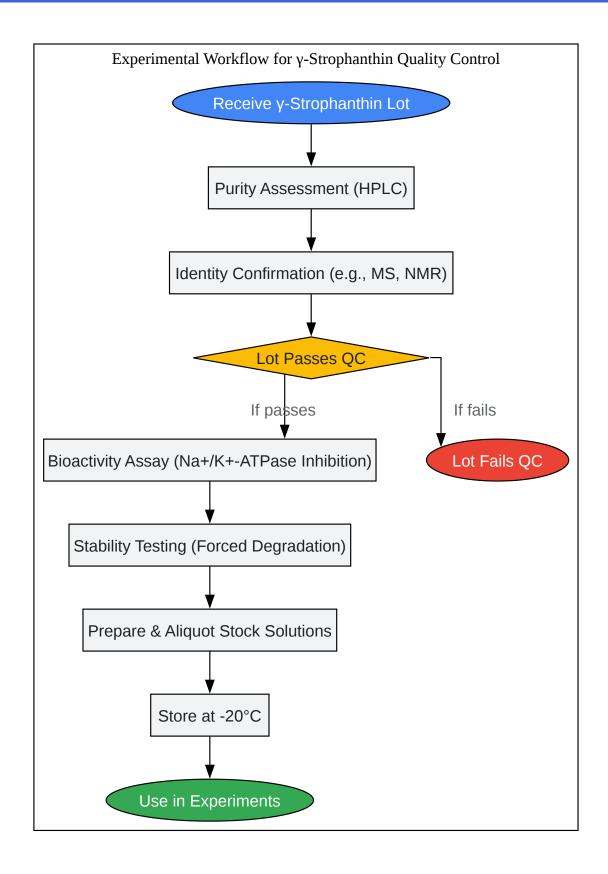




- HPLC Analysis: Analyze the stressed samples using a validated HPLC method similar to the purity assay described above. The method should be capable of separating the intact γ-strophanthin from any degradation products.[13][14][15]
- Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the y-strophanthin peak in the chromatograms of the stressed samples. This ensures that the peak corresponding to the intact drug is not co-eluting with any degradation products.
- Quantification: Determine the amount of remaining intact y-strophanthin in each stressed sample to evaluate its stability under each condition.

Visualizations

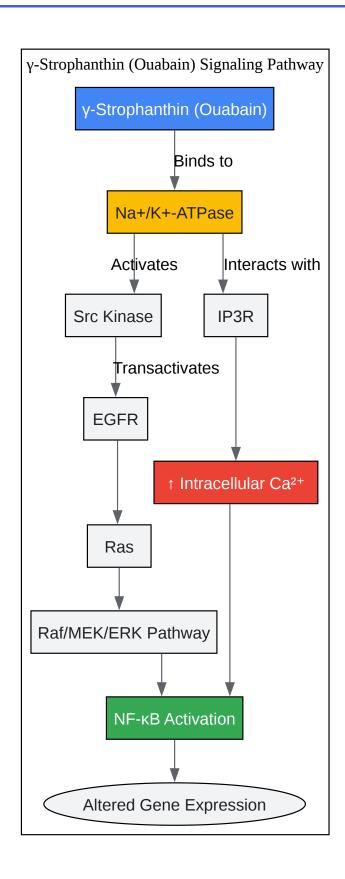




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Caption: A typical experimental workflow for the quality control of a new lot of y-strophanthin.





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Caption: Simplified signaling pathway initiated by the binding of γ-strophanthin to Na+/K+-ATPase.[6]

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